Comparative LogP and PSA: Balanced Lipophilicity for Enhanced Cellular Permeability Relative to Para-Isomers
The target compound exhibits a calculated LogP of 2.61 and a polar surface area (PSA) of 44.62 Ų [1]. The meta-substitution pattern influences molecular conformation and dipole moment relative to para-substituted analogs. While direct experimental LogP data for the closest para-bromomethyl comparator are unavailable, the meta-positioning of the bromomethyl group is known to alter molecular geometry, which can affect binding pocket complementarity and membrane permeability compared to linear para-substituted derivatives .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.61; PSA = 44.62 Ų |
| Comparator Or Baseline | Para-substituted bromomethyl phenylurea analogs (structural class baseline) |
| Quantified Difference | Regioisomeric variation alters molecular shape and dipole vector; quantitative LogP difference not established from available data |
| Conditions | Calculated values via fragment-based prediction (Chemsrc database) |
Why This Matters
Balanced LogP and moderate PSA are predictive of favorable passive membrane permeability, which is critical when the compound is used as a precursor for cell-active probes or intracellular target engagement studies.
- [1] Chemsrc. 1-[3-(Bromomethyl)phenyl]-3-methylurea. CAS 1188265-83-9. View Source
